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Compound of Interest

Compound Name: Itraconazole

Cat. No.: B105839 Get Quote

Itraconazole: A Comprehensive Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the core physicochemical properties and

mechanisms of action of Itraconazole, a broad-spectrum triazole antifungal agent. It includes

quantitative data, detailed experimental protocols for key assays, and visualizations of its

primary signaling pathway.

Core Physicochemical and Pharmacokinetic
Properties
Itraconazole is a synthetic triazole antifungal agent with a complex chemical structure. Its

lipophilic nature contributes to its pharmacokinetic profile, which is characterized by high

protein binding.
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Property Value Citations

Molecular Formula C₃₅H₃₈Cl₂N₈O₄ [1][2][3][4][5]

Molecular Weight 705.63 g/mol [1][2][3][4][5]

CAS Number 84625-61-6 [1][2][3][4][5]

IUPAC Name

2-butan-2-yl-4-[4-[4-[4-

[[(2R,4S)-2-(2,4-

dichlorophenyl)-2-(1,2,4-

triazol-1-ylmethyl)-1,3-

dioxolan-4-

yl]methoxy]phenyl]piperazin-1-

yl]phenyl]-1,2,4-triazol-3-one

[6]

Melting Point 166.2 °C [3]

Water Solubility Insoluble [1]

Protein Binding 99.8% [1]

Primary Antifungal Mechanism of Action: Inhibition
of Ergosterol Synthesis
Itraconazole exerts its primary antifungal effect by disrupting the integrity of the fungal cell

membrane. This is achieved through the inhibition of lanosterol 14α-demethylase, a key

enzyme in the ergosterol biosynthesis pathway.[2] This enzyme, a member of the cytochrome

P-450 family, is responsible for converting lanosterol to ergosterol.[2] Ergosterol is a vital

component of the fungal cell membrane, analogous to cholesterol in mammalian cells.[2] By

inhibiting its synthesis, Itraconazole causes the accumulation of toxic sterol intermediates and

increases membrane permeability, ultimately leading to fungal cell death.[2]
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Itraconazole's inhibition of the ergosterol synthesis pathway.
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Secondary Mechanism of Action: Hedgehog
Signaling Pathway Inhibition
In addition to its antifungal properties, Itraconazole has been identified as a potent antagonist

of the Hedgehog (Hh) signaling pathway.[1] This activity is distinct from its effect on fungal

sterol biosynthesis. Itraconazole inhibits the Hh pathway at the level of the Smoothened

(SMO) receptor, a critical component of the pathway, but through a mechanism different from

other known SMO antagonists like cyclopamine.[1] This inhibition of Hh signaling gives

Itraconazole potential applications in oncology, as aberrant Hh pathway activation is implicated

in several cancers, including basal cell carcinoma and medulloblastoma.[7]

Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the

activity of Itraconazole.

Protocol 1: Antifungal Susceptibility Testing (CLSI M38
Broth Microdilution Method)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M38

guidelines for determining the Minimum Inhibitory Concentration (MIC) of Itraconazole against

filamentous fungi, such as Aspergillus fumigatus.[4]

1. Inoculum Preparation: a. Subculture the Aspergillus isolate onto a nutrient agar like Potato

Dextrose Agar (PDA) and incubate at 35°C for 5-7 days to promote conidial sporulation.[4] b.

Prepare a conidial suspension by gently flooding the surface of the mature culture with sterile

0.85% saline containing a wetting agent (e.g., 0.05% Tween 80).[4] c. Dislodge the conidia by

gently rubbing the surface with a sterile cotton swab. d. Transfer the resulting suspension into a

sterile tube. Allow larger hyphal fragments to settle for 3-5 minutes.[4] e. Transfer the upper

homogenous suspension to a new sterile tube. f. Adjust the conidial suspension concentration

using a hemocytometer or spectrophotometer to a working stock of 0.4 x 10⁴ to 5 x 10⁴

CFU/mL in RPMI 1640 medium.[4]

2. Antifungal Agent Preparation: a. Prepare a stock solution of Itraconazole powder in a

suitable solvent, such as dimethyl sulfoxide (DMSO). b. Perform serial twofold dilutions of the

Itraconazole stock solution in RPMI 1640 medium (with L-glutamine, without bicarbonate, and
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buffered with MOPS to pH 7.0) in a 96-well microtiter plate. The final concentrations should

typically range from 0.015 to 16 µg/mL.

3. Microdilution Plate Inoculation and Incubation: a. Dispense 100 µL of each Itraconazole
dilution into the appropriate wells of the 96-well plate. b. Add 100 µL of the adjusted fungal

inoculum to each well, resulting in a final inoculum concentration of 0.2 x 10⁴ to 2.5 x 10⁴

CFU/mL.[4] c. Include a drug-free well (growth control) containing 100 µL of RPMI medium and

100 µL of the inoculum. d. Include an uninoculated well (sterility control) containing 200 µL of

RPMI medium only. e. Seal the plate and incubate at 35°C for 48-72 hours.[2]

4. MIC Determination: a. After incubation, visually examine the wells for fungal growth. b. The

MIC is defined as the lowest concentration of Itraconazole that causes complete inhibition of

visible growth as compared to the growth control well.[2]

Protocol 2: In Vitro CYP3A4 Inhibition Assay (Human
Liver Microsomes)
This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀)

of Itraconazole for the cytochrome P450 3A4 (CYP3A4) enzyme using human liver

microsomes (HLMs).

1. Reagent Preparation: a. HLMs: Thaw pooled human liver microsomes on ice and dilute to a

final protein concentration of 0.2-0.4 mg/mL in a 0.1 M potassium phosphate buffer (pH 7.4). b.

Itraconazole: Prepare a stock solution in a suitable solvent (e.g., acetonitrile or DMSO) and

perform serial dilutions to achieve a range of final assay concentrations (e.g., 0.1 nM to 10 µM).

c. Probe Substrate: Prepare a solution of a CYP3A4-specific probe substrate, such as

midazolam or testosterone, at a concentration close to its Michaelis-Menten constant (Km). d.

NADPH Regeneration System: Prepare a solution containing an NADPH regeneration system

(e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in phosphate

buffer.

2. Incubation Procedure: a. In a 96-well plate, pre-warm the HLM suspension, buffer, and

Itraconazole dilutions to 37°C for 5-10 minutes. b. To each well, add the HLM suspension, the

probe substrate, and the Itraconazole dilution (or solvent for control wells). c. Initiate the

metabolic reaction by adding the NADPH regeneration system to each well. The final

incubation volume is typically 200 µL. d. Incubate the plate at 37°C for a predetermined time
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(e.g., 10-20 minutes), ensuring the reaction is within the linear range. e. Terminate the reaction

by adding a stop solution, typically a cold organic solvent like acetonitrile, which also serves to

precipitate the microsomal proteins.

3. Sample Analysis: a. Centrifuge the plate to pellet the precipitated proteins. b. Transfer the

supernatant to a new plate for analysis. c. Quantify the formation of the specific metabolite of

the probe substrate (e.g., 1'-hydroxymidazolam for midazolam) using a validated analytical

method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

4. Data Analysis: a. Calculate the percentage of CYP3A4 activity remaining at each

Itraconazole concentration relative to the solvent control. b. Plot the percent inhibition against

the logarithm of the Itraconazole concentration. c. Determine the IC₅₀ value by fitting the data

to a suitable sigmoidal dose-response curve using non-linear regression analysis.

Protocol 3: Hedgehog Pathway Inhibition Assay (Gli1
mRNA Quantification)
This protocol details the quantification of the Hedgehog pathway downstream target, Gli1,

mRNA expression in a suitable cell line (e.g., murine basal cell carcinoma line ASZ-001)

following treatment with Itraconazole, using quantitative real-time PCR (qRT-PCR).[1]

1. Cell Culture and Treatment: a. Culture ASZ-001 cells in appropriate media and conditions

until they reach approximately 70-80% confluency. b. Treat the cells with various

concentrations of Itraconazole (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., DMSO) for a

specified duration (e.g., 24 or 48 hours).

2. RNA Extraction: a. After treatment, wash the cells with cold phosphate-buffered saline (PBS).

b. Lyse the cells directly in the culture dish using a suitable lysis reagent (e.g., TRI Reagent). c.

Extract total RNA according to the manufacturer's protocol, which typically involves phase

separation with chloroform, precipitation with isopropanol, and washing with 75% ethanol. d.

Resuspend the purified RNA pellet in RNase-free water and quantify its concentration and

purity using a spectrophotometer.

3. cDNA Synthesis (Reverse Transcription): a. Synthesize complementary DNA (cDNA) from

the extracted RNA using a reverse transcriptase enzyme kit. b. In a typical reaction, combine 1-

2 µg of total RNA with reverse transcriptase, dNTPs, and random hexamer or oligo(dT)
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primers. c. Perform the reaction in a thermocycler according to the kit's recommended

temperature profile (e.g., 42°C for 50 minutes, followed by enzyme inactivation at 70°C for 15

minutes).

4. Quantitative Real-Time PCR (qPCR): a. Prepare a qPCR reaction mix containing a qPCR

master mix (e.g., SYBR Green), forward and reverse primers specific for Gli1, and a reference

gene (e.g., Actin or GAPDH), and the synthesized cDNA template.[1] b. Run the qPCR reaction

in a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation,

followed by 40 cycles of denaturation, annealing, and extension).[1] c. Include a melt curve

analysis at the end of the run to verify the specificity of the amplified product.

5. Data Analysis: a. Determine the cycle threshold (Ct) value for Gli1 and the reference gene in

both treated and control samples. b. Calculate the relative change in Gli1 expression using the

ΔΔCt method. The expression of Gli1 in treated samples is normalized to the reference gene

and then compared to the normalized expression in the vehicle-treated control samples.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Itraconazole molecular formula and molecular weight].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b105839#itraconazole-molecular-formula-and-
molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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